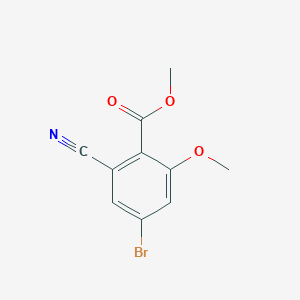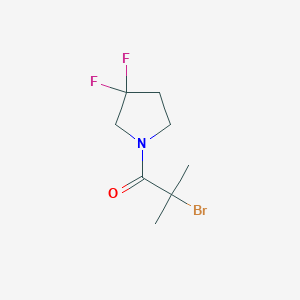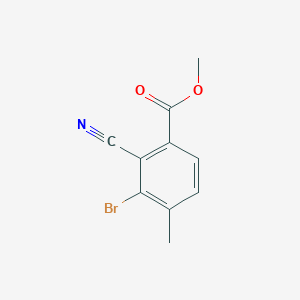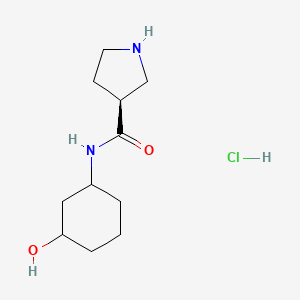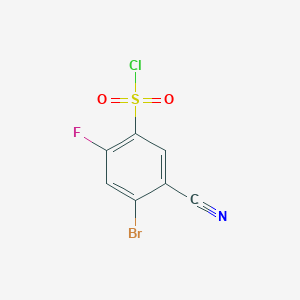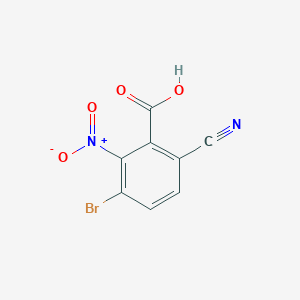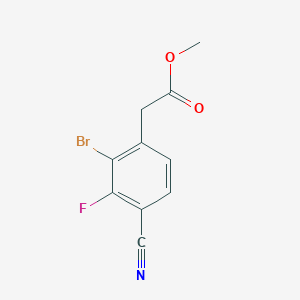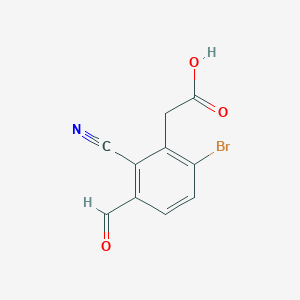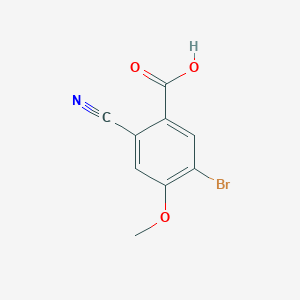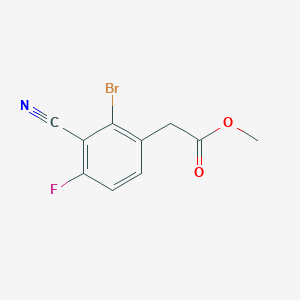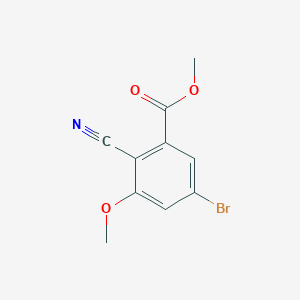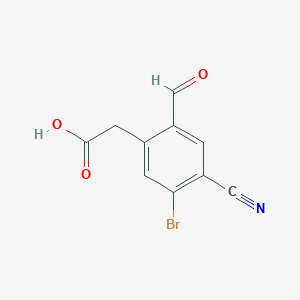
3-Bromo-5-cyano-2-nitrophenylacetic acid
Overview
Description
3-Bromo-5-cyano-2-nitrophenylacetic acid (3-BrCNPA) is an organic compound that has been studied extensively in the scientific community. It is a synthetic compound that is used in a variety of lab experiments, and it has numerous applications in research.
Scientific Research Applications
3-Bromo-5-cyano-2-nitrophenylacetic acid is used as a reagent in a variety of scientific research applications. It has been used to study the structure and function of proteins, enzymes, and other biomolecules. It has also been used in the synthesis of various organic compounds. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-cyano-2-nitrophenylacetic acid is not completely understood. It is believed that the compound acts as an inhibitor of enzymes and proteins. It is thought to bind to the active site of enzymes and proteins, blocking their activity. This inhibition of enzyme and protein activity can lead to a variety of effects in the body, including changes in metabolism, cell signaling, and gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-cyano-2-nitrophenylacetic acid have been studied extensively. The compound has been shown to inhibit the activity of enzymes and proteins involved in metabolic pathways, cell signaling, and gene expression. It has also been shown to affect the growth and development of cells, as well as the production of hormones. In addition, 3-Bromo-5-cyano-2-nitrophenylacetic acid has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it is a relatively inexpensive and easy to use reagent. It is also easy to obtain and store, and it has a wide range of applications in research. The main limitation of using 3-Bromo-5-cyano-2-nitrophenylacetic acid in lab experiments is that it can cause adverse side effects in humans, such as skin irritation, eye irritation, and respiratory irritation. In addition, it can be toxic if ingested in large amounts.
Future Directions
Future research on 3-Bromo-5-cyano-2-nitrophenylacetic acid should focus on further elucidating its mechanism of action, as well as its biochemical and physiological effects. In addition, research should focus on developing new methods for synthesizing the compound, as well as exploring its potential applications in drug development. Finally, research should focus on understanding the toxicity of 3-Bromo-5-cyano-2-nitrophenylacetic acid and developing methods to reduce its toxicity.
properties
IUPAC Name |
2-(3-bromo-5-cyano-2-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O4/c10-7-2-5(4-11)1-6(3-8(13)14)9(7)12(15)16/h1-2H,3H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYRRABNBASYMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-cyano-2-nitrophenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



